molecular formula C23H19ClN4OS B12999279 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B12999279
M. Wt: 434.9 g/mol
InChI Key: KQHNGOVUVDCFCX-UHFFFAOYSA-N
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Description

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with thioamide precursors under acidic or basic conditions. The chlorophenyl and tolyl groups are introduced through nucleophilic substitution reactions, while the phenylacetamide moiety is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can disrupt biological pathways, leading to antimicrobial or anti-inflammatory effects. The compound may also interact with cellular membranes, altering their permeability and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C23H19ClN4OS

Molecular Weight

434.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C23H19ClN4OS/c1-16-7-13-20(14-8-16)28-22(17-9-11-18(24)12-10-17)26-27-23(28)30-15-21(29)25-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,25,29)

InChI Key

KQHNGOVUVDCFCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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